Predicted pKa Shift of ≥9 Log Units Versus Parent Quinazolin-4-ol Driven by 8-Fluoro Substitution
The predicted pKa of 7-bromo-2-chloro-8-fluoroquinazolin-4-ol is -6.40±0.20, compared to the parent quinazolin-4-ol (4-hydroxyquinazoline) which has a predicted pKa of 2.69±0.20 and a reported experimental pKa of approximately 2.69 . The ~9-log-unit shift into strongly negative pKa territory is attributable to the combined electron-withdrawing effects of the 8-fluoro, 7-bromo, and 2-chloro substituents on the quinazolinone ring system. This means the target compound will exist predominantly in its neutral (lactam) form across all biologically relevant pH ranges (pH 1–8), whereas the parent quinazolin-4-ol will be partially ionized at physiological pH. Such a shift fundamentally alters solubility, membrane permeability, and target-binding electrostatics.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = -6.40 ± 0.20 (Predicted) |
| Comparator Or Baseline | Quinazolin-4-ol (4-hydroxyquinazoline, CAS 491-36-1): pKa = 2.69 ± 0.20 (Predicted); experimental reports ~2.69 |
| Quantified Difference | ΔpKa ≈ 9.1 log units (target compound is >1 billion-fold less basic) |
| Conditions | Predicted values (ACD/Labs or similar algorithm) as aggregated by ChemicalBook |
Why This Matters
A pKa difference of this magnitude dictates that the target compound and parent scaffold will exhibit completely different pH-dependent solubility and permeability profiles; for procurement decisions, this means assays optimized for quinazolin-4-ol derivatives cannot be assumed transferable to 7-bromo-2-chloro-8-fluoroquinazolin-4-ol without re-optimization of buffer and formulation conditions.
